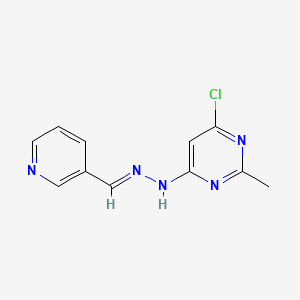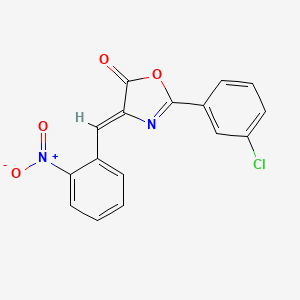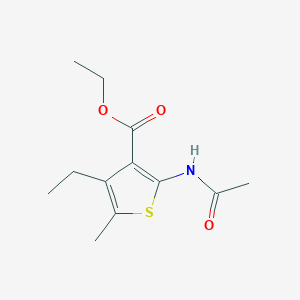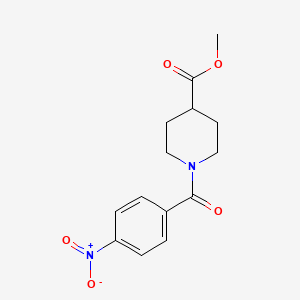![molecular formula C17H18ClNOS B5703981 3-[(4-chlorophenyl)thio]-N-(2-phenylethyl)propanamide](/img/structure/B5703981.png)
3-[(4-chlorophenyl)thio]-N-(2-phenylethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(4-chlorophenyl)thio]-N-(2-phenylethyl)propanamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure was synthesized by adding Na2CO3 to a solution of acetylacetone and 4-chlorothiophenol in DMSO. The mixture was stirred at 40 °C under an oxygen atmosphere for 17 hours. The mixture was then added to water, and the resulting mixture was extracted with ethylether. The combined organic layers were washed with water and brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue was then purified by flash column chromatography on silica gel with petroleum ether/ethyl acetate .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray crystallography . The crystal structure provides information about the atomic coordinates and displacement parameters .Aplicaciones Científicas De Investigación
Antitumor and Cytotoxic Activity
This compound has garnered interest due to its potential antitumor and cytotoxic effects. Researchers have synthesized related derivatives and evaluated their impact on various human tumor cell lines. For instance, a compound with a similar structure demonstrated potent effects against prostate cancer cells .
Crystal Structure Analysis
The crystal structure of 3-[(4-chlorophenyl)thio]-N-(2-phenylethyl)propanamide has been determined. It crystallizes in an orthorhombic space group, with specific unit cell parameters. The molecular structure reveals how the acetylacetone and 4-chlorothiophenol fragments are linked by carbonyl-sulfur bonds .
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
It’s worth noting that similar compounds have been found to interact with various metabolic pathways .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c18-15-6-8-16(9-7-15)21-13-11-17(20)19-12-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZVGJWNIVXEGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfanyl]-N-(2-phenylethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5703908.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5703914.png)
![1-[(4-fluorophenoxy)methyl]-3-nitrobenzene](/img/structure/B5703920.png)
![3,6,6-trimethyl-2-[(4-methyl-1-piperazinyl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B5703921.png)
![4-({3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5703924.png)

![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5703931.png)


![N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide](/img/structure/B5703969.png)

![6-(2-chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5703978.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5703987.png)
![N-(3-acetylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5703993.png)